molecular formula C14H15ClN2O4 B1418117 ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate CAS No. 321432-23-9

ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate

Cat. No. B1418117
CAS RN: 321432-23-9
M. Wt: 310.73 g/mol
InChI Key: YIJDZHJEKOUZKU-UOEQQCKPSA-N
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Description

Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate (EAC) is an important synthetic compound used for a variety of applications in scientific research. It is a highly versatile molecule that has been used in a range of studies, from drug development to biochemistry and physiology. EAC is a powerful tool for scientists due to its ability to interact with a variety of molecules and its stability in aqueous solutions.

Scientific Research Applications

Pharmaceutical Testing and Reference Standards

Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the accuracy and consistency of analytical methods used in the development and testing of pharmaceutical products. They serve as benchmarks to validate the identity, potency, purity, and performance of pharmaceutical substances.

Antimicrobial Activity

Compounds similar to ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate have been studied for their antimicrobial properties . These studies involve evaluating the compound’s efficacy against various bacterial and fungal species. The compound’s structure allows it to potentially block the biosynthesis of certain bacterial lipids, which could make it a valuable asset in developing new antimicrobial agents.

Anticancer Research

Derivatives of ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate have been explored for their antiproliferative effects, particularly against cancer cell lines . Research in this area focuses on the synthesis of new molecules that can combat drug resistance by cancerous cells, with the potential to develop novel treatments for various forms of cancer.

Molecular Modelling

The compound’s structure has been used in molecular modelling to understand its interaction with biological receptors . Molecular docking studies are conducted to predict the binding mode of the compound to specific proteins, which is essential for rational drug design and the development of new therapeutic agents.

Safety and Usage Analysis

Comprehensive data on the safety, usage, and handling of ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate are essential for its application in scientific research . This includes understanding its physicochemical properties, potential hazards, and regulatory compliance for laboratory and industrial use.

Solvent Properties

Esters, such as ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate , are known for their solvent properties . They are used in various applications where their solubility characteristics are advantageous, such as in the formulation of pharmaceuticals, agrochemicals, and specialty chemicals.

properties

IUPAC Name

ethyl N-[(E)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-3-21-14(20)17-13(19)12(9(2)18)8-16-11-6-4-10(15)5-7-11/h4-8,18H,3H2,1-2H3,(H,17,19,20)/b12-9+,16-8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJDZHJEKOUZKU-UOEQQCKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Reactant of Route 2
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Reactant of Route 3
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Reactant of Route 4
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Reactant of Route 5
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Reactant of Route 6
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate

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